Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is an ester derivative featuring a 3,4-difluorophenyl group and a hydroxyl substituent on the propanoate backbone. The 3,4-difluorophenyl moiety is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and metabolic stability . The hydroxyl group introduces hydrogen-bonding capacity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDGDQVUYOSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3,4-difluorophenyl)-3-hydroxypropanoate derivatives with substituted groups on the phenyl ring.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the ester moiety play crucial roles in its reactivity and binding to biological molecules. The presence of fluorine atoms on the phenyl ring enhances its stability and lipophilicity, which can influence its biological activity.
Comparison with Similar Compounds
Analysis :
- Fluorine Substitution : The 3,4-difluoro configuration (vs. 3,5 in ) may alter electronic effects and steric interactions, impacting binding affinity in drug targets .
- Functional Groups: The hydroxyl group in the target compound contrasts with the ketone in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate.
- Complex Derivatives : Compounds like FE@SNAP () incorporate the 3,4-difluorophenyl group into larger pharmacophores, suggesting that the ethyl ester in the target compound could serve as a precursor for such molecules .
2.2. Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison Based on Structural Analogs
| Property | This compound | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | FE@SNAP |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.2* | ~256.2 | ~650.7 (estimated) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity due to ketone) | ~4.5 (highly lipophilic) |
| Solubility (aq. medium) | Moderate (hydroxyl enhances solubility) | Low (ketone reduces polarity) | Very low (bulky substituents) |
| Metabolic Stability | Moderate (ester hydrolysis susceptible) | Low (ketone may slow metabolism) | High (complex structure) |
*Estimated based on analogous structures.
Key Observations :
- The hydroxyl group in the target compound likely improves aqueous solubility compared to the ketone-containing analog .
- The 3,4-difluorophenyl group may confer greater metabolic stability than non-fluorinated analogs (e.g., Ethyl 3-(methylsulfonyl)propanoate) due to fluorine’s electron-withdrawing effects .
- Complex derivatives like FE@SNAP exhibit enhanced receptor affinity but reduced solubility, highlighting a trade-off in drug design .
Biological Activity
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 232.19 g/mol
- Functional Groups : Hydroxy group (-OH), ester group (-COO-), and difluorophenyl substituent.
The presence of fluorine atoms in its structure enhances the compound's stability and bioavailability, leading to improved interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The proposed mechanisms include:
- Enzyme Modulation : The compound may inhibit specific enzymes by binding to their active sites, affecting biochemical pathways crucial for cellular function.
- Receptor Binding : The difluorophenyl group enhances binding affinity to receptors, potentially modulating signal transduction pathways involved in various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria .
Antimicrobial Properties
Research has indicated that this compound may possess significant antimicrobial activity. A study evaluated its effects against various drug-resistant bacterial strains, demonstrating its potential as an efflux pump inhibitor (EPI), which could enhance the efficacy of existing antibiotics .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against resistant strains.
- Methodology : In vitro assays were conducted using standard protocols to assess minimum inhibitory concentrations (MIC).
- Results : this compound exhibited significant antibacterial activity against several strains, suggesting its potential as a therapeutic agent.
-
Investigation of Anti-inflammatory Effects :
- Objective : To assess the compound's impact on inflammatory markers.
- Methodology : Cellular assays were performed using macrophage cell lines treated with the compound.
- Results : The treatment led to a reduction in pro-inflammatory cytokines, indicating a promising anti-inflammatory profile.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition and receptor binding |
| Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate | Moderate | Limited | Primarily enzyme inhibition |
| Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate | Yes | No | Enzyme inhibition |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate?
The synthesis typically involves halogenation of a phenyl precursor followed by esterification. Key steps include:
- Bromination/fluorination : Introducing fluorine atoms at the 3- and 4-positions of the phenyl ring using reagents like hydrofluoric acid or electrophilic fluorinating agents under controlled pH and temperature .
- Hydroxypropanoate formation : A Claisen condensation between ethyl acetoacetate and the difluorophenyl aldehyde, followed by selective reduction of the ketone to the alcohol using NaBH₄ or LiAlH₄ .
- Esterification : Acid-catalyzed esterification (e.g., H₂SO₄) under reflux to finalize the ethyl ester group . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170 ppm for carbonyl), hydroxyl proton (δ ~2–5 ppm, broad), and difluorophenyl aromatic signals (split due to F coupling) .
- GC-MS : Validates molecular weight (expected m/z ~256) and detects impurities .
- IR Spectroscopy : Identifies hydroxyl (~3200–3500 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches . Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .
Q. What are the key functional groups influencing reactivity?
- 3,4-Difluorophenyl group : Electron-withdrawing fluorine atoms enhance electrophilic aromatic substitution (EAS) reactivity at the 2- and 5-positions .
- Hydroxyl group : Participates in hydrogen bonding, oxidation (to ketone), or nucleophilic substitution reactions .
- Ester group : Susceptible to hydrolysis (acid/base) or reduction to alcohol (LiAlH₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield?
- Design of Experiments (DoE) : Systematically vary temperature (e.g., 60–100°C), catalyst concentration (e.g., H₂SO₄: 0.5–2 mol%), and solvent polarity (dichloromethane vs. acetic acid) to identify optimal parameters .
- Automated reactors : Enable precise control of stirring rate and temperature, reducing side reactions (e.g., ester hydrolysis) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps and adjust reagent stoichiometry .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and differentiate overlapping signals .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regiochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies for comparison with experimental data .
Q. How does the difluorophenyl moiety affect biological activity compared to other halogenated analogs?
- Lipophilicity : Fluorine increases logP compared to chloro/bromo analogs, enhancing membrane permeability .
- Electronic effects : Electron-withdrawing fluorine atoms stabilize charge-transfer interactions with enzyme active sites (e.g., kinase inhibitors) .
- In vitro assays : Compare IC₅₀ values against analogs in enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular docking : Simulate binding affinities with target proteins (e.g., EGFR) to rationalize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
